4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide
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Overview
Description
The description of a chemical compound usually includes its IUPAC name, common names, and structural formula. It may also include its role or function if it’s used in a particular context, such as in a biological or industrial process.
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the reactants, conditions, catalysts, and the yield of the product.Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the mechanism of the reaction.Physical And Chemical Properties Analysis
This involves determining properties such as melting point, boiling point, solubility, density, and reactivity.Scientific Research Applications
Photodynamic Therapy Applications
Research on zinc phthalocyanine derivatives substituted with benzenesulfonamide groups has demonstrated promising applications in photodynamic therapy (PDT), a treatment modality for cancer. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, which are critical for effective PDT. Their photophysical and photochemical properties make them potential candidates as Type II photosensitizers for cancer treatment (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition for Antimicrobial and Anticancer Activity
Another study focused on synthesizing novel thiourea derivatives bearing a benzenesulfonamide moiety. These compounds were evaluated for their antimycobacterial activity, with some derivatives showing significant activity against Mycobacterium tuberculosis. The structure-activity relationship analysis suggested that certain moieties contributed to the compounds' potency, offering a promising direction for developing new antituberculosis agents (Ghorab et al., 2017).
Antifungal and Antibacterial Agents
Compounds with the benzenesulfonamide moiety have also been explored for their potential as antifungal and antibacterial agents. For instance, azetidin-2-ones derivatives were synthesized and tested for antifungal activity, showing effectiveness against Aspergillus species. Such studies underscore the potential of these compounds in developing new antimicrobial agents (Gupta & Halve, 2015).
Carbonic Anhydrase Inhibitor for Therapeutic Applications
A study on Schiff bases derived from sulfa drugs and their Pd(II), Cu(II) complexes revealed significant inhibitory activity on carbonic anhydrase enzymes, which play a role in various physiological functions. These complexes showed higher enzyme inhibition potency than the ligands alone, indicating their potential as therapeutic agents for diseases where carbonic anhydrase activity is implicated (Alyar et al., 2018).
Safety And Hazards
This involves studying the toxicity, flammability, and environmental impact of the compound. It includes understanding how to handle and dispose of the compound safely.
Future Directions
This involves discussing potential applications and areas of future research for the compound.
properties
IUPAC Name |
4-methoxy-2,3-dimethyl-N-[(2-morpholin-4-ylpyrimidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O4S/c1-13-14(2)17(5-4-16(13)25-3)27(23,24)20-12-15-6-7-19-18(21-15)22-8-10-26-11-9-22/h4-7,20H,8-12H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXYVEKKUYBKTRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NCC2=NC(=NC=C2)N3CCOCC3)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-2,3-dimethyl-N-((2-morpholinopyrimidin-4-yl)methyl)benzenesulfonamide |
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